molecular formula C11H17N3 B1399709 N-(pyrimidin-5-ylmethyl)cyclohexanamine CAS No. 1339341-94-4

N-(pyrimidin-5-ylmethyl)cyclohexanamine

Cat. No. B1399709
CAS RN: 1339341-94-4
M. Wt: 191.27 g/mol
InChI Key: CJWKUJJSHYHKRS-UHFFFAOYSA-N
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Description

“N-(pyrimidin-5-ylmethyl)cyclohexanamine” is a compound with the molecular formula C11H17N3 . It has garnered interest in recent years due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of “this compound” is 191.27 g/mol . The InChI code is 1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 3 .

Scientific Research Applications

Chemical Synthesis and Methodology

  • N-(pyrimidin-5-ylmethyl)cyclohexanamine and related compounds have been a focus in the field of chemical synthesis. For example, Hao et al. (2009) demonstrated the microwave-assisted combinatorial synthesis of new 3-pyrimidin-5-ylpropanamides, including cyclohexanamine derivatives, highlighting a solvent-dependent chemoselective reaction. This process offers benefits like short synthetic routes and minimal environmental impact (Hao et al., 2009).

Medicinal Chemistry and Drug Design

  • In the realm of medicinal chemistry, this compound derivatives have been explored for their receptor binding affinity. Wustrow et al. (1998) developed a series of compounds with affinity for dopamine and serotonin receptors, which have implications in the development of antipsychotic agents (Wustrow et al., 1998).
  • Wang et al. (2004) investigated 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors. Their study included X-ray crystallography and biological activity analysis, highlighting the importance of these compounds in anticancer research (Wang et al., 2004).

Neurodegenerative Disease Research

  • Research has also been conducted in the context of neurodegenerative diseases. Mohamed et al. (2011) developed N-(naphth-1-ylmethyl) and N-benzhydrylpyrimidin-4-amines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are crucial in Alzheimer’s disease treatment strategies (Mohamed et al., 2011).

properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKUJJSHYHKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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